C11H22N3O2-

Description

Conceptual Framework of Cyclic Guanidinium (B1211019) Systems in Organic Chemistry

Cyclic guanidines are powerful organobases, a property that stems from the high basicity of the guanidine (B92328) functional group. jst.go.jpsciencemadness.org Their cyclic nature can impart conformational rigidity and stereochemical control, making them valuable in catalysis and molecular recognition. The guanidinium cation's planar structure and ability to form multiple hydrogen bonds are key to its function in both biological and synthetic systems. britannica.comnih.gov

The reactivity and utility of cyclic guanidines are influenced by several factors, including ring size, substitution patterns, and the nature of the counter-ion in their salt forms. These compounds can act as Brønsted bases, nucleophilic catalysts, and ligands for metal complexes. researchgate.netresearchgate.net Their ability to activate substrates through proton transfer or nucleophilic attack is a cornerstone of their application in organic synthesis. researchgate.net

Historical Context of Related Guanidine and Guanidinium Salts

The history of guanidine dates back to 1861, when it was first isolated by Adolph Strecker from the degradation of guanine (B1146940) obtained from guano. wikipedia.orgbritannica.com The simple, acyclic compound itself is a colorless, crystalline solid. britannica.com Early research focused on its basic properties and its relationship to urea. britannica.com

The development of synthetic methods to produce guanidine and its derivatives paved the way for their broader application. acs.org In the 20th century, guanidinium salts, such as guanidinium chloride, gained prominence for their chaotropic properties, becoming essential tools in the study of protein denaturation. wikipedia.orgwikipedia.org The discovery of the biological activity of various guanidine derivatives, including their use in medicine, further spurred interest in this class of compounds. wikipedia.org For instance, derivatives of guanidine have been investigated for their therapeutic potential in various conditions. britannica.com

Significance of the C11H22N3O2 Core Structure in Advanced Organic Synthesis Research

Organocatalysis: Cyclic guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are highly effective organocatalysts for a range of chemical transformations. nih.govibm.com Their strong basicity and nucleophilicity enable them to catalyze reactions like acylation and polymerization. researchgate.netnih.gov A hypothetical C11H22N3O2- structure, possessing a cyclic guanidinium core, could potentially be designed as a catalyst with specific solubility and reactivity profiles tailored by its substituents.

Synthesis of Bioactive Molecules: The guanidinium group is a key feature in many natural products with significant biological activity, including alkaloids and peptides. nih.govrsc.org The synthesis of these complex molecules often relies on methodologies involving the introduction and manipulation of cyclic guanidine moieties. nih.gov A C11H22N3O2- framework could serve as a building block or intermediate in the synthesis of novel bioactive compounds.

Materials Science: The unique properties of guanidinium have also been exploited in materials science. For example, guanidinium-based covalent organic frameworks have been developed for applications such as the capture of industrial pollutants. acs.org The functional groups suggested by the formula C11H22N3O2- could be incorporated into polymeric structures to create materials with tailored properties.

Below is a table summarizing the potential applications of a C11H22N3O2- core structure based on the known functions of related cyclic guanidinium compounds.

| Potential Application Area | Rationale based on Cyclic Guanidinium Chemistry |

| Asymmetric Catalysis | The inherent chirality of a substituted cyclic guanidinium core within C11H22N3O2- could be leveraged for enantioselective transformations. |

| Supramolecular Chemistry | The hydrogen bonding capabilities of the guanidinium group could be utilized in the design of self-assembling molecular architectures. |

| Drug Discovery | The guanidinium moiety is a known pharmacophore. A C11H22N3O2- structure could be explored as a scaffold for new therapeutic agents. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H22N3O2- |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

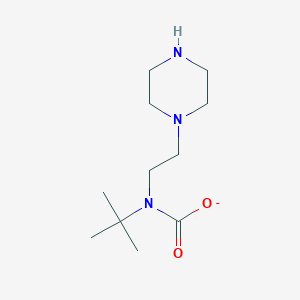

N-tert-butyl-N-(2-piperazin-1-ylethyl)carbamate |

InChI |

InChI=1S/C11H23N3O2/c1-11(2,3)14(10(15)16)9-8-13-6-4-12-5-7-13/h12H,4-9H2,1-3H3,(H,15,16)/p-1 |

InChI Key |

AGJFODADXDAETA-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)N(CCN1CCNCC1)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for C11h22n3o2 Based Cyclic Guanidinium Salts

Strategies for the Construction of the Tetrahydropyrimidine (B8763341) Guanidinium (B1211019) Ring System

The tetrahydropyrimidine guanidinium ring system is a six-membered cyclic guanidine (B92328). Its synthesis can be achieved through various strategic approaches, often involving the cyclization of suitable precursors.

Alkylation reactions of guanidine bases represent a fundamental strategy for synthesizing cyclic guanidinium compounds. This method typically involves the reaction of a guanidine, often in a protected form, with an alkylating agent to form the desired C-N bond that completes the cyclic structure or introduces substituents onto the guanidine nitrogen atoms scholaris.caineosopen.org. For instance, phase-transfer catalysis (PTC) has been effectively employed for the alkylation of carbamate-protected guanidines with alkyl halides and mesylates under biphasic conditions acs.org. This protocol allows for the synthesis of highly functionalized guanidines in good to excellent yields, with limited purification required acs.orgutoronto.ca.

An example involves the deprotonation of the acidic N-carbamate hydrogen of the guanidine, followed by alkylation. This method is tolerant of various functional groups on both the alkyl halide and the guanidine component acs.org. The resulting products can be obtained in high purity through simple aqueous workup and short silica (B1680970) gel column filtration acs.org.

Table 1: Representative Alkylation Reactions for Guanidine Synthesis

| Guanidine Precursor | Alkylating Agent | Conditions | Product Type | Yield (%) | Reference |

| N',N'-di-Boc-guanidine | Allylbromide | Biphasic, PTC | Monoalkylated guanidine | 94 | utoronto.ca |

| N',N'-bis-Boc-N',N'-diethyl-guanidine | Methyl iodide, Benzyl bromide | Smoothly | Functionalized internal guanidines | Not specified | scholaris.ca |

The formation of tetrahydropyrimidine guanidinium rings can also be achieved through reactions involving halogenated esters and amines. One approach involves the coupling of aryl bromides with 2-aminopyrimidine (B69317), followed by palladium-catalyzed hydrogenation to selectively reduce the pyrimidine (B1678525) ring, yielding 2-arylamino-1,4,5,6-tetrahydropyrimidines arkat-usa.org. This two-step process has been shown to be highly efficient arkat-usa.org.

Another method for preparing 2-amino-3,4,5,6-tetrahydropyrimidine derivatives involves coupling a primary amine or its salts with an acylated 2-thio-substituted-2-tetrahydropyrimidine intermediate in the presence of a proton source google.com. This process can be achieved in a two-step, one-pot procedure, offering higher yields and reduced synthesis time compared to older methods google.com.

Carbodiimides serve as versatile intermediates in the synthesis of guanidines, including cyclic variants. The direct catalytic guanylation reaction of amines with carbodiimides has gained significant attention as an atom-economical route sioc-journal.cnacs.orgdergipark.org.tr. This approach typically involves the addition of N-H bonds of amines to carbodiimides dergipark.org.tr.

Metal-catalyzed reactions, such as those involving titanium or rare-earth metal amido complexes, have been developed to promote the addition of amines to carbodiimides, yielding corresponding guanidines acs.orgdergipark.org.tracs.org. For example, titanium monoamide catalysts have been successfully used for the synthesis of mono/bicyclic guanidines from di/triamines and carbodiimides in good to excellent yields acs.org. Palladium-catalyzed carboamination reactions of acyclic N-allyl guanidines with aryl or alkenyl halides also provide substituted 5-membered cyclic guanidines in good yield umich.eduorganic-chemistry.org.

Table 2: Carbodiimide-Mediated Cyclic Guanidine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Di/triamines + Carbodiimides | Titanium monoamide catalyst | Mono/bicyclic guanidines | Good to excellent | acs.org |

| Acyclic N-allyl guanidines + Aryl/alkenyl halides | Pd-catalyzed carboamination | Substituted 5-membered cyclic guanidines | Good | umich.eduorganic-chemistry.org |

| Amines + Carbodiimides | Ionic liquid (e.g., 1-methylimidazolium (B8483265) tetrafluoroborate) | Substituted guanidines | Excellent | dergipark.org.tr |

Once the cyclic guanidinium cation is formed, anion exchange procedures are crucial for obtaining specific guanidinium salts. This typically involves replacing an existing anion with a desired one, often to modify the salt's properties or for further reactions.

A common method involves deprotonation of guanidinium iodides, followed by reprotonation with an acid (e.g., HCl) to form the hydrochloride salt, and subsequent anion exchange with a salt of the desired anion (e.g., ammonium (B1175870) hexafluorophosphate (B91526) for hexafluorophosphates) mdpi.com. Guanidinium hexafluorophosphates, for instance, can be isolated by extraction from heterogeneous aqueous mixtures mdpi.com.

Anion exchange resins are also employed to separate and recover guanidine salts from solutions google.com. The guanidine, adsorbed on an ion exchange resin, can be eluted using an aqueous acid solution, with the choice of acid determining the resulting guanidine salt (e.g., hydrochloric acid for guanidine hydrochloride) google.com. Furthermore, halogen exchange processes involving organo guanidinium salt catalysts have been reported for the fluorination of haloaromatic compounds google.com. The choice of counterion can significantly influence the properties of guanidinium salts, including their mesomorphic and electrochemical behavior rsc.org.

Precursor Synthesis and Derivatization Approaches

The successful synthesis of cyclic guanidinium salts heavily relies on the efficient preparation and derivatization of their precursors. Key precursors include various amines, protected guanidines, and unsaturated compounds.

For instance, N-allyl guanidines are important starting materials for palladium-catalyzed carboamination reactions to form 5-membered cyclic guanidines umich.eduorganic-chemistry.org. The synthesis of these protected N-methyl allyl guanidines can begin from common allylic amines umich.edu. Similarly, tosyl-protected N-allylguanidines are used in silver-catalyzed intramolecular alkene hydroamination reactions to yield substituted cyclic guanidines nih.gov.

Protecting groups, such as Boc (tert-butoxycarbonyl) or PMP (p-methoxyphenyl), are often employed to manage the reactivity of nitrogen atoms during synthesis and are later removed umich.eduutoronto.caorganic-chemistry.orgrsc.org. The synthesis of 2-arylamino-1,4,5,6-tetrahydropyrimidines involves the initial preparation of 2-arylaminopyrimidines through coupling aryl bromides with 2-aminopyrimidine arkat-usa.org.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for enhancing the yield and selectivity of cyclic guanidinium synthesis. This involves careful consideration of catalysts, ligands, solvents, temperature, and protecting groups.

Catalysts and Ligands: Metal-catalyzed reactions, such as those involving palladium umich.eduorganic-chemistry.org or silver nih.gov, are frequently optimized. For example, in Pd-catalyzed carboamination, bis-Boc protected N-methylallyl guanidine underwent the desired reaction, and further exploration revealed that a catalyst composed of Pd2(dba)3 and Xantphos provided optimal results umich.edu. Replacing Boc-protected guanidines with PMP-protected substrates improved yields and reproducibility, with Nixantphos emerging as an effective ligand organic-chemistry.org. Silver-catalyzed hydroamination reactions have also been optimized, with parameters such as catalyst loading, solvent, and temperature being adjusted to achieve high yields nih.gov.

Protecting Groups: The choice of protecting group significantly impacts the success of the synthesis. For instance, in Pd-catalyzed carboamination, initial Boc-protected guanidines were susceptible to base-mediated decomposition, leading to the adoption of more stable PMP protecting groups, which improved yields and reproducibility umich.eduorganic-chemistry.org.

Solvent and Temperature: Reaction solvents and temperatures are crucial variables. For example, in silver-catalyzed hydroamination, chlorobenzene (B131634) at 80 °C was found to be effective nih.gov. Microwave irradiation and high-pressure conditions have also been explored to optimize yields and reaction times in certain cyclic guanidine formations mdpi.comnih.gov.

Substrate Scope and Side Reactions: Optimization efforts often address challenges such as substrate decomposition and undesirable side reactions organic-chemistry.org. Understanding the mechanistic aspects, such as proposed syn-aminopalladation pathways in carboamination reactions, aids in refining conditions for better control over the reaction outcome umich.edu.

Table 3: Optimization Parameters in Cyclic Guanidine Synthesis

| Reaction Type | Key Optimization Parameters | Improved Outcome | Reference |

| Pd-catalyzed carboamination | Ligand (Xantphos, Nixantphos), Protecting Group (PMP over Boc) | Improved yields, reproducibility | umich.eduorganic-chemistry.org |

| Ag-catalyzed hydroamination | Catalyst loading (AgNO3), Solvent (chlorobenzene), Temperature (80 °C) | High yields (up to 99%) | nih.gov |

| Quinazolinone to cyclic guanidine rearrangement | Base (NEt3), Solvent (CH3CN), Microwave irradiation | High yields (85-92%) | nih.gov |

Structural Elucidation and Spectroscopic Characterization of C11h22n3o2+

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic techniques offer unparalleled insights into molecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful and are often considered "must-haves" for organic chemists engaged in structure elucidation, as they provide information on atomic composition and connectivity wiley.com.

NMR spectroscopy is a cornerstone of organic structure determination, providing detailed information about the carbon-hydrogen framework and the electronic environment of individual atoms within a molecule wiley.com. It leverages the magnetic properties of certain atomic nuclei (e.g., 1H, 13C) to reveal their chemical shifts, coupling patterns, and spatial relationships.

Proton NMR (1H NMR) provides crucial information regarding the number of different types of protons, their chemical environment (indicated by chemical shift), their relative abundance (integration), and their connectivity to neighboring protons (multiplicity and coupling constants) wiley.com. For a compound like C11H22N3O2+, a 1H NMR spectrum would reveal signals corresponding to various proton environments, such as aliphatic CH, CH2, and CH3 groups, protons adjacent to heteroatoms (N, O), and potentially exchangeable protons from amine or hydroxyl groups.

Illustrative 1H NMR Data for a Hypothetical C11H22N3O2+ Isomer

This table presents hypothetical 1H NMR data for an isomer of C11H22N3O2+ to illustrate the type of information obtained. The values are representative and would vary depending on the specific connectivity and functional groups present.

| Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative Protons) | Coupling Constant (J, Hz) | Proposed Assignment |

| 0.85-0.95 | t | 6H | ~7.0 | 2 x CH3 (terminal alkyl) |

| 1.20-1.40 | m | 8H | - | Aliphatic CH2 groups |

| 1.65-1.75 | m | 2H | - | CH2 adjacent to N/O |

| 2.20-2.30 | s | 3H | - | N-CH3 (tertiary amine) |

| 2.80-2.95 | t | 2H | ~6.5 | CH2-N+ (protonated amine) |

| 3.40-3.50 | m | 2H | - | CH2-O (e.g., alcohol or ether) |

| 4.50-4.60 | br s | 2H | - | NH2+ (protonated amine) |

Carbon-13 NMR (13C NMR) provides information about the carbon skeleton of the molecule, with each unique carbon environment giving rise to a distinct signal wiley.com. The chemical shifts in 13C NMR span a much wider range than in 1H NMR, making it easier to distinguish different carbon types. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used in conjunction with 13C NMR to determine the number of protons attached to each carbon (CH3, CH2, CH, or quaternary carbon, Cq) github.io.

Illustrative 13C NMR Data for a Hypothetical C11H22N3O2+ Isomer

This table presents hypothetical 13C NMR data, including DEPT assignments, for an isomer of C11H22N3O2+ to illustrate the type of information obtained.

| Chemical Shift (δ, ppm) | DEPT Assignment | Proposed Assignment |

| 14.2 | CH3 | Terminal CH3 |

| 22.8 | CH2 | Aliphatic CH2 |

| 27.5 | CH2 | Aliphatic CH2 |

| 30.1 | CH2 | Aliphatic CH2 |

| 35.5 | CH3 | N-CH3 |

| 48.0 | CH2 | CH2-N+ |

| 59.5 | CH2 | CH2-O |

| 172.0 | Cq | Carbonyl (C=O) |

Two-dimensional (2D) NMR experiments are crucial for establishing through-bond and through-space connectivities, which are vital for building the complete molecular structure semanticscholar.orgprinceton.eduharvard.edu.

COSY (COrrelation SpectroscopY): This homonuclear 2D experiment reveals correlations between protons that are coupled to each other through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system princeton.edulibretexts.org. For C11H22N3O2+, COSY would help in mapping out the connectivity within alkyl chains and identifying adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear 2D experiments establish one-bond correlations between protons and carbons directly attached to them github.ioprinceton.edu. An HMQC or HSQC spectrum for C11H22N3O2+ would link each proton signal from the 1H NMR to its directly bonded carbon signal from the 13C NMR, aiding in the assignment of CH, CH2, and CH3 groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range correlations (typically two to four bonds) between protons and carbons github.ioprinceton.edu. HMBC is particularly powerful for connecting different spin systems and identifying quaternary carbons or carbons not directly bonded to protons. For C11H22N3O2+, HMBC would be invaluable for establishing connectivities across heteroatoms (N, O) and to carbonyl carbons.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY is a homonuclear 2D experiment that detects through-space correlations between protons that are spatially close, regardless of whether they are bonded princeton.edulibretexts.org. This technique is essential for determining stereochemistry and conformational preferences, as the intensity of a NOESY cross-peak is proportional to 1/r^6, where r is the distance between the protons libretexts.org. For C11H22N3O2+, NOESY could reveal the relative orientation of groups in cyclic structures or define the conformation of flexible chains.

TOCSY (TOtal Correlation SpectroscopY): TOCSY experiments reveal correlations between all protons within a coupled spin system, not just directly coupled ones princeton.edulibretexts.org. This is useful for identifying entire proton networks, such as those found in long aliphatic chains, and can complement COSY data by showing relayed correlations.

NMR spectroscopy is a powerful tool for studying the dynamic behavior of molecules in solution, including conformational changes and aggregation phenomena rsc.orglu.se.

Conformational Analysis: Variable temperature NMR experiments can be used to study the interconversion of conformers. Changes in chemical shifts, coupling constants, or signal coalescence at different temperatures can provide insights into activation energies for conformational processes mdpi.com. NOESY experiments are also crucial for probing conformational preferences by identifying protons that are spatially close in a particular conformation mdpi.comnih.gov. For C11H22N3O2+, if it possesses rotatable bonds or flexible rings, NMR could reveal preferred conformations in solution.

Aggregation Studies: NMR can detect and characterize molecular aggregation. Techniques such as Diffusion-Ordered SpectroscopY (DOSY) measure diffusion coefficients, which are inversely related to molecular size. A decrease in the diffusion coefficient with increasing concentration can indicate the formation of aggregates lu.se. Additionally, changes in chemical shifts, linewidths, or relaxation times in 1H NMR spectra can signal aggregation, often due to changes in the local environment or restricted molecular motion lu.se. For C11H22N3O2+, if it has a tendency to self-associate, these NMR methods could provide insights into the nature and extent of its aggregation.

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pathways, which can offer clues about its structural features wiley.comsavemyexams.comrsc.org.

Molecular Ion Peak: The molecular ion peak (M+) in the mass spectrum corresponds to the intact molecule with a single charge. For C11H22N3O2+, the molecular ion peak would be observed at an m/z value corresponding to its exact mass (e.g., for C11H22N3O2+, the nominal mass would be 1112 + 221 + 314 + 216 + 1 = 120 + 22 + 42 + 32 + 1 = 217 amu). High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass, allowing for the determination of the elemental composition with high precision, which can confirm the molecular formula C11H22N3O2+ rsc.org.

Fragmentation Pattern: Upon ionization, molecules often fragment into smaller, characteristic ions. The pattern of these fragment ions provides a "fingerprint" that can be used to deduce structural elements savemyexams.comrsc.orgmiamioh.edugithub.io. For C11H22N3O2+, common fragmentation pathways would include losses of small neutral molecules (e.g., H2O, NH3) or specific functional groups, and cleavages adjacent to heteroatoms (alpha-cleavage) miamioh.edu. The presence of nitrogen and oxygen atoms would lead to characteristic fragment ions that can be indicative of amine, amide, or hydroxyl functionalities.

Illustrative Mass Spectrometry Fragmentation Data for a Hypothetical C11H22N3O2+ Isomer

This table presents hypothetical MS fragmentation data for an isomer of C11H22N3O2+ to illustrate the type of information obtained. The proposed fragments are based on common fragmentation rules for compounds containing C, H, N, and O.

| m/z Value | Proposed Fragment Ion | Possible Structural Implication |

| 217 | [C11H22N3O2]+ | Molecular ion |

| 200 | [C11H19N3O]+ | Loss of H2O (18 amu) |

| 172 | [C9H18N3]+ | Loss of C2H4O2 (45 amu) |

| 158 | [C8H16N3]+ | Loss of C3H6O2 (59 amu) |

| 129 | [C6H15N2O]+ | Cleavage of an alkyl chain with N/O |

| 86 | [C4H12N2]+ | Amine-containing fragment |

| 44 | [C2H6N]+ | Small amine fragment |

Compound Names and PubChem CIDs

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of an ion, which in turn allows for the precise determination of its elemental composition. Unlike nominal mass spectrometry, HRMS measures mass-to-charge (m/z) values with high accuracy, often to several decimal places. For a compound with the formula C₁₁H₂₂N₃O₂⁺, HRMS would provide an exact mass that can be compared to theoretical calculations for various possible elemental compositions, thereby confirming the proposed formula and ruling out isobaric interferences asianpubs.org. The molecular ion peak, [M]⁺, would be observed at an m/z value corresponding to the exact mass of C₁₁H₂₂N₃O₂⁺. This precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions (e.g., C₁₁H₂₂N₃O₂⁺ vs. C₁₂H₁₀O₃⁺).

Table 1: Hypothetical HRMS Data for C₁₁H₂₂N₃O₂⁺

| Parameter | Value | Description |

| Molecular Formula | C₁₁H₂₂N₃O₂⁺ | Proposed elemental composition. |

| Calculated Exact Mass | 228.1706 g/mol | Based on atomic weights: C (12.0000), H (1.0078), N (14.0031), O (15.9949). |

| Observed m/z | 228.1705 | Measured mass-to-charge ratio, confirming the formula. |

| Mass Error (ppm) | < 5 ppm | Indicates high accuracy and confidence in elemental composition. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for the analysis of polar, non-volatile, and thermally labile compounds, including biomolecules, pharmaceuticals, and coordination complexes uvic.ca. ESI-MS transfers pre-formed ions from solution into the gas phase, making it particularly suitable for the direct detection of the C₁₁H₂₂N₃O₂⁺ cation uvic.ca. The ESI-MS spectrum would typically show a prominent peak corresponding to the intact C₁₁H₂₂N₃O₂⁺ ion, confirming its molecular weight and ionic nature in solution asianpubs.orgrsc.orgresearchgate.net. The presence of this specific m/z value provides strong evidence for the molecular integrity of the compound under investigation.

Table 2: Illustrative ESI-MS Data for C₁₁H₂₂N₃O₂⁺

| Ion Species | Observed m/z | Relative Intensity (%) | Interpretation |

| [M]⁺ | 228.17 | 100 | Protonated molecular ion. |

| [M+Na]⁺ | - | - | Not typically observed for a pre-formed cation, but could indicate adducts if present. |

| [M-H₂O]⁺ | 210.16 | Variable | Potential neutral loss of water, indicating presence of hydroxyl groups. |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS), often performed using collision-induced dissociation (CID), is crucial for elucidating the structural connectivity of a compound by analyzing the fragmentation patterns of its molecular ion asianpubs.orgresearchgate.net. For C₁₁H₂₂N₃O₂⁺, the molecular ion (precursor ion) would be selected and subjected to collisions with an inert gas, leading to characteristic bond cleavages. The resulting product ion spectrum would reveal a series of fragment ions, each corresponding to the loss of specific neutral molecules or the formation of stable charged fragments. Analysis of these fragmentation pathways can provide insights into the arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, and the presence of specific substructures like alkyl chains, amino groups, or carbonyl functionalities asianpubs.org. For instance, losses of small neutral molecules like H₂O (18 Da), NH₃ (17 Da), or CO (28 Da) would suggest the presence of hydroxyl, amino, or carbonyl groups, respectively.

Table 3: Illustrative Fragmentation Pathway Analysis for C₁₁H₂₂N₃O₂⁺ (Hypothetical)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment | Structural Implication |

| 228.17 | 210.16 | 18 (H₂O) | [C₁₁H₂₀N₃O]⁺ | Loss of water, suggesting a hydroxyl group or cyclization. |

| 228.17 | 197.13 | 31 (CH₂NH₂) | [C₁₀H₁₈N₂O₂]⁺ | Cleavage adjacent to an amino group. |

| 228.17 | 185.12 | 43 (C₃H₇ or CH₃CO) | [C₈H₁₅N₃O₂]⁺ | Loss of a propyl group or acetyl group. |

| 228.17 | 171.10 | 57 (C₄H₉) | [C₇H₁₃N₃O₂]⁺ | Loss of a butyl group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a vibrational spectroscopic technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers rsc.orgnobraintoosmall.co.nzlibretexts.org. Different functional groups absorb IR radiation at characteristic frequencies due to their unique vibrational modes (stretching and bending). For C₁₁H₂₂N₃O₂⁺, IR spectroscopy would be used to identify key functional groups. For example, the presence of N-H stretching vibrations would indicate primary or secondary amine/amide groups, typically appearing in the 3500-3200 cm⁻¹ range nobraintoosmall.co.nzorgchemboulder.com. A carbonyl (C=O) stretch, if present (e.g., in an amide or ester), would typically appear in the 1750-1630 cm⁻¹ range libretexts.orgspectroscopyonline.com. Aliphatic C-H stretches are expected between 3000-2850 cm⁻¹ libretexts.org. The presence of an O-H stretch (if an alcohol or carboxylic acid is present, which is less likely for a cation but possible depending on the exact structure) would be observed as a broad band around 3500-3200 cm⁻¹ for alcohols or 3300-2500 cm⁻¹ for carboxylic acids nobraintoosmall.co.nzlibretexts.orgspectroscopyonline.com.

Table 4: Expected IR Absorption Bands for C₁₁H₂₂N₃O₂⁺ (Illustrative)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300-3500 | Medium-Strong | N-H stretch | Primary/Secondary Amine or Amide nobraintoosmall.co.nzorgchemboulder.com |

| 2850-3000 | Medium-Strong | C-H stretch | Aliphatic C-H nobraintoosmall.co.nzlibretexts.org |

| 1630-1695 | Strong | C=O stretch | Amide Carbonyl (if applicable) nobraintoosmall.co.nzlibretexts.org |

| 1550-1640 | Strong | N-H bend | Primary Amine nobraintoosmall.co.nz |

| 1000-1250 | Medium | C-N stretch | Amine/Amide nobraintoosmall.co.nz |

Crystallographic Analysis: Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure of crystalline compounds spbu.ru. It provides precise information about atomic positions, bond lengths, bond angles, and molecular conformation, offering unambiguous proof of the molecular structure deduced from spectroscopic methods spbu.ru.

Determination of Molecular Structure and Conformation

Through single-crystal X-ray diffraction, the arrangement of atoms in the crystal lattice is determined by analyzing the diffraction pattern produced when X-rays interact with the crystal spbu.ruscripps.edunist.gov. This allows for the direct visualization of the molecular structure of C₁₁H₂₂N₃O₂⁺, including the connectivity of all atoms, their spatial relationships, and the stereochemistry (e.g., R/S configurations at chiral centers). For cyclic portions within the molecule, the conformation (e.g., chair, boat, or half-chair for six-membered rings) would be precisely determined spbu.ru. The technique reveals the complete molecular geometry, providing insights into potential intramolecular interactions such as hydrogen bonding or steric hindrance.

Analysis of Bond Lengths and Angles

One of the most valuable outputs of single-crystal X-ray diffraction is the highly accurate measurement of bond lengths and angles within the molecule spbu.ru. For C₁₁H₂₂N₃O₂⁺, this would include:

C—N bond lengths: These values would typically fall within expected ranges for single, double, or aromatic C-N bonds, providing insights into the hybridization state of the nitrogen and carbon atoms involved.

C—C bond lengths: These would confirm the presence of single, double, or aromatic carbon-carbon bonds within the hydrocarbon framework.

C—O bond lengths: If oxygen is part of an alcohol, ether, or carbonyl group, the C-O bond lengths would be characteristic of those functionalities.

Bond angles (e.g., N/C/N, C/C/C): These angles provide information about the local geometry around each atom, such as tetrahedral (~109.5°), trigonal planar (~120°), or linear (180°), which helps in understanding the hybridization and bonding environment.

Table 5: Illustrative Bond Lengths and Angles for C₁₁H₂₂N₃O₂⁺ (Typical Ranges)

| Parameter | Type | Typical Range (Å or °) | Structural Implication |

| Bond Lengths | C-C (sp³-sp³) | 1.53-1.54 Å | Single bond in aliphatic chain. |

| C-N (sp³-sp³) | 1.47-1.48 Å | Single bond to saturated nitrogen. | |

| C=O (Amide) | 1.22-1.24 Å | Carbonyl group in an amide. | |

| C-O (Alcohol/Ether) | 1.41-1.43 Å | Single bond to oxygen. | |

| Bond Angles | C-C-C (tetrahedral) | 109.5° | Sp³ hybridized carbon. |

| N-C-C (tetrahedral) | 109.5° | Sp³ hybridized carbon bonded to nitrogen. | |

| C-N-C (amine) | 105-115° | Depending on substitution and lone pairs. | |

| Dihedral Angles | C-C-C-C | Varies (e.g., ~60° for staggered, ~0° for eclipsed) | Defines conformation of carbon chains. |

| N-C-C-O | Varies | Defines relative orientation of functional groups. |

Reactivity and Mechanistic Studies of C11h22n3o2 Derived Guanidinium Species

Understanding the Influence of Counterions on Reactivity

The nature of the counterion associated with a guanidinium (B1211019) cation can significantly impact its reactivity and physical properties. rsc.orgnih.gov This is due to the formation of ion pairs in solution, where the proximity and interaction between the cation and anion can modulate the effective charge and steric environment of the guanidinium group. rsc.orgaip.org

Research on various guanidinium salts has demonstrated that the size, shape, and charge density of the counterion influence properties such as solubility, stability, and catalytic activity. rsc.orgacs.org For instance, in studies involving guanidinium-based ionic liquids, the electrochemical stability window was found to be strongly dependent on the counterion. rsc.org Specifically, larger anions were shown to increase the phase width of hexagonal columnar mesophases in wedge-shaped arylguanidinium salts. rsc.org

Molecular dynamics simulations have provided further insight into these counterion effects. In a study on the denaturation of a protein by guanidinium salts, it was observed that in a guanidinium chloride (GdmCl) solution, the chloride anions are largely expelled from the protein surface, allowing the guanidinium cations to accumulate. nih.gov In contrast, with guanidinium thiocyanate (B1210189) (GdmSCN), both the cation and the SCN- anion accumulate near the protein, suggesting a cooperative effect that enhances the denaturing efficiency of the guanidinium cation. nih.gov

The table below summarizes the observed influence of different counterions on the behavior of guanidinium salts based on various studies.

| Counterion | Observed Effect on Guanidinium Species | Research Finding |

| Chloride (Cl-) | Stabilizes the anti-anti conformation of N,N'-diphenyl-guanidinium in aqueous solution. aip.org | In GdmCl solutions, Cl- is often expelled from protein surfaces, allowing for guanidinium accumulation. nih.gov |

| Thiocyanate (SCN-) | Shows cooperative accumulation with guanidinium cations on protein surfaces, enhancing denaturation. nih.gov | Significantly enriched at the peptide surface compared to other anions. acs.org |

| Sulfate (SO42-) | Can act as a protein stabilizer when paired with guanidinium. acs.org | Leads to clustering of guanidinium-modified dendrimers, reducing their interaction with proteins. plos.org |

| Acetate (CH3COO-) | Stabilizes the anti-anti conformation of N,N'-diphenyl-guanidinium. aip.org | |

| Hexafluorophosphate (B91526) (PF6-) | Provides high electrochemical stability to guanidinium-based ionic liquids. rsc.org |

Mechanistic Investigations of Chemical Transformations Involving the C11H22N3O2+ Moiety

While specific mechanistic studies on a C11H22N3O2+ species are not available, the general mechanistic principles of guanidinium-mediated transformations are well-documented. The guanidinium group can participate in reactions through several modes, including as a Brønsted acid, a Lewis acid, and through hydrogen bonding interactions. researchgate.netacademie-sciences.fr

The conjugate acid of a guanidine (B92328), the guanidinium cation, can act as a bifunctional catalyst, activating both a nucleophile and an electrophile simultaneously through hydrogen bonding. researchgate.net This dual activation is a key feature in many guanidinium-catalyzed reactions.

Furthermore, the central carbon atom of the guanidinium cation can exhibit Lewis acidic character. academie-sciences.fr This has been demonstrated in reactions such as ring-opening and the cleavage of phosphodiesters. academie-sciences.fr The Lewis acidic interaction can polarize a substrate, enhancing its reactivity. academie-sciences.fr

In the context of enzymatic reactions, the guanidinium moiety of arginine residues is crucial for the function of enzymes like nitric-oxide synthases (NOS) and protein arginine methyltransferases (PRMTs). nih.govnih.gov In NOS, the pKa of the arginine guanidinium group influences the hydrogen-bonding network in the enzyme's active site, which in turn controls the oxidative chemistry. nih.gov In PRMTs, the guanidinium group of arginine is the site of methylation, a key post-translational modification. nih.gov Mechanistic studies suggest that an enzymatic glutamic acid residue activates the guanidinium group for nucleophilic attack on S-adenosylmethionine. nih.gov

A hypothetical C11H22N3O2+ cation, depending on its specific structure, could exhibit a range of these mechanistic behaviors. The presence of oxygen atoms in the structure, potentially as hydroxyl or ether groups, could further influence its reactivity by participating in hydrogen bonding or acting as internal nucleophiles or bases.

Cascade and Ring Expansion Reactions

Cascade and ring expansion reactions are powerful synthetic strategies for the construction of complex molecular architectures, including medium-sized rings which are of significant interest in medicinal chemistry. nih.govrsc.org Guanidine and guanidinium moieties can play a role in such transformations.

For example, radical cascade reactions of N-acyl cyanamides have been developed to synthesize polycyclic guanidine derivatives. researchgate.net These reactions proceed through the addition of a nitrogen-centered radical to a cyanamide, initiating a cascade of cyclizations to form complex scaffolds. researchgate.net

Ring expansion reactions can be designed to proceed via the formation of a reactive intermediate that undergoes a rearrangement to a larger ring system. nih.govrsc.org A general strategy involves the cyclization of a linear precursor to form a strained ring that then expands. nih.gov While direct examples involving a C11H22N3O2+ species are not documented, one could envision a scenario where a guanidinium group within a molecule could act as a directing group or a catalytic site for such a transformation.

The table below outlines some general principles of cascade and ring expansion reactions that could be relevant to guanidinium-containing compounds.

| Reaction Type | General Mechanism | Potential Role of Guanidinium Moiety |

| Radical Cascade Cyclization | Generation of a radical species that initiates a series of intramolecular cyclizations. researchgate.net | The guanidinium group could be part of the final heterocyclic product or a precursor that directs the cyclization. researchgate.net |

| Cyclization/Ring Expansion (CRE) | A linear precursor undergoes cyclization to form a reactive intermediate which then expands to a larger ring. nih.gov | A guanidinium group could act as an internal nucleophile or a catalyst to promote the initial cyclization. |

| Nucleophile-Induced Cyclization/Ring Expansion (NICE) | A nucleophile initiates a cyclization/ring expansion cascade. whiterose.ac.uk | A guanidinium-containing substrate could be designed to undergo such a cascade upon reaction with an external nucleophile. |

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| GdmCl | Guanidinium Chloride |

| GdmSCN | Guanidinium Thiocyanate |

| TMG | 1,1,3,3-Tetramethylguanidine |

| TBD | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene |

| MTBD | 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene |

| NOS | Nitric-Oxide Synthase |

| PRMT | Protein Arginine Methyltransferase |

| S-adenosylmethionine | S-adenosyl-L-methionine |

Applications in Organic Synthesis and Catalysis

Role as Organocatalysts in Asymmetric Transformations

Chiral organocatalysts, including those derived from guanidines and peptides, have emerged as powerful tools in asymmetric synthesis due to their ability to induce high levels of stereoselectivity rsc.orgwhiterose.ac.ukcore.ac.ukscribd.com. These catalysts often function through dual activation mechanisms, employing both hydrogen-bond donor and acceptor functionalities to pre-organize substrates and stabilize transition states core.ac.uk. Guanidines, in particular, are recognized for their strong basicity and hydrogen-bond donor capabilities, making them versatile Brønsted base and phase-transfer catalysts in enantioselective reactions whiterose.ac.ukscribd.comuba.ar.

Conjugate Addition Reactions

Conjugate addition reactions, such as the Michael addition, are fundamental in organic synthesis for forming new carbon-carbon bonds researchgate.netrsc.orgwhiterose.ac.uk. L-proline derivatives and L-prolyl-peptides are widely employed as organocatalysts for these transformations. For example, they efficiently catalyze the conjugate addition of cyclohexanone (B45756) to β-nitrostyrene rsc.org. Chiral guanidine (B92328) derivatives have also shown high efficiency in asymmetric 1,4-addition reactions, such as the addition of 1,3-dicarbonyl compounds to nitroalkenes whiterose.ac.uk. Furthermore, chiral cyclopropenimine, a type of organo-superbase catalyst, has been successfully applied in highly efficient asymmetric Michael additions of bulky glycine (B1666218) imine to α,β-unsaturated isoxazoles, achieving excellent yields and stereoselectivities uba.ar.

Development of Peptidic Catalysts

Peptidic catalysts, particularly those derived from L-proline, represent a significant class of organocatalysts rsc.org. These catalysts are synthesized using conventional peptide chemistry methodologies. Studies have shown that dipeptide structures, such as ProAlaPr (Proline-Alanine-propylamide, C11H21N3O2), ProPhePr, ProValPr, and ProIlePr, can offer improved catalytic performance compared to simpler analogues rsc.org. The catalytic activity of these dipeptides is influenced by the conformational changes around the L-proline moiety, which are affected by the adjacent amino acid rsc.org.

Studies on Catalyst Self-Aggregation and Concentration Effects

The performance of bifunctional organocatalysts, including peptidic and guanidinium-based systems, can be significantly influenced by self-aggregation and concentration effects rsc.orgtenovapharma.com. Self-association is an inherent characteristic of many bifunctional organocatalysts, especially when substrate binding is not exceptionally strong tenovapharma.com. Nuclear Magnetic Resonance (NMR) studies have revealed that dipeptide catalysts, such as ProIlePr, undergo intermolecular association through hydrogen bonding in solution, leading to aggregation rsc.org. This aggregation can lead to noticeable changes in catalytic performance, with the catalyst sometimes being activated by self-aggregation rsc.org. Conversely, for some bifunctional catalysts, enantioselectivity has been observed to decrease with increasing catalyst concentration or decreasing temperature due to self-association phenomena tenovapharma.com. Understanding these self-association phenomena is crucial for optimizing catalytic conditions, including catalyst loading and temperature, to maximize enantioselectivity tenovapharma.com.

Facilitation of Heterocycle Synthesis

Guanidinium-based compounds play a role in the synthesis of various heterocyclic systems. Pyrimidines, which are prevalent in biological systems and pharmaceutical products, can be synthesized through organocatalytic methods tenovapharma.com. While specific details for the direct catalytic role of C11H22N3O2- (carbamate) in heterocycle synthesis are not extensively documented in the provided snippets, guanidinium (B1211019) compounds in general are known to facilitate such transformations. For instance, organocatalytic approaches have been developed for the synthesis of 4,5-disubstituted pyrimidines from ketones and 1,3,5-triazine (B166579) tenovapharma.com.

Supramolecular Chemistry and Host-Guest Interactions (relevant to structural features of guanidinium ions)

Guanidinium ions are significant in supramolecular chemistry due to their unique structural features and ability to form robust hydrogen bonds researchgate.netwhiterose.ac.uk. The planar CN3 core of the guanidinium moiety allows for charge delocalization, contributing to its stability and strong hydrogen-bonding capabilities with various substrates, including those with polar electron-withdrawing groups researchgate.netwhiterose.ac.uk. In crystal structures, isolated guanidinium ions, such as C11H22N3O2+ (as observed in a salt with tetraphenylborate), exhibit C-N bond lengths ranging from 1.3335 to 1.3552 Å, indicative of this delocalization researchgate.net. These ions engage in weak C-H…O contacts and C-H…π interactions, leading to the formation of intricate two-dimensional supramolecular patterns researchgate.net. This ability to participate in diverse non-covalent interactions makes guanidinium ions valuable components in designing host-guest systems and other supramolecular assemblies whiterose.ac.uk.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes for C11H22N3O2-Based Frameworks

The synthesis of complex organic anions like C11H22N3O2- presents unique challenges and opportunities for developing novel synthetic methodologies. Future research will focus on improving the efficiency, selectivity, and sustainability of its production and its incorporation into larger, more intricate molecular architectures.

Green Chemistry Approaches: Investigations will explore the application of green chemistry principles to the synthesis of C11H22N3O2-, aiming to reduce solvent usage, minimize waste generation, and utilize renewable feedstocks. This could involve developing solvent-free reactions, employing supercritical fluids, or exploring enzymatic synthesis pathways.

Flow Chemistry and Automated Synthesis: The adoption of flow chemistry techniques could enable continuous, high-throughput synthesis of C11H22N3O2- and its derivatives, offering enhanced control over reaction parameters, improved safety, and scalability. Automated synthesis platforms could further accelerate the discovery of optimal reaction conditions and the generation of diverse this compoundbased libraries.

Derivatization and Functionalization: Beyond the direct synthesis of the anion, future work will focus on developing versatile methods for its post-synthetic functionalization. This includes regioselective modifications of its nitrogen and oxygen centers to create a diverse array of this compoundbased frameworks, potentially leading to compounds with tailored properties for specific applications.

Table 1: Potential Synthetic Strategy Focus Areas for C11H22N3O2-

| Strategy Type | Key Objectives | Expected Advantages |

| Green Chemistry | Reduced environmental impact, sustainable production | Lower waste, safer processes, cost-effectiveness |

| Flow Chemistry | Scalability, process control, high throughput | Enhanced reaction efficiency, improved safety |

| Cascade Reactions | Step economy, complexity generation | Fewer synthetic steps, higher overall yields |

| Selective Functionalization | Tailored properties, diverse library generation | Access to new this compoundderivatives, targeted applications |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A comprehensive understanding of the C11H22N3O2- anion's intrinsic properties, reactivity, and interactions at a molecular level is crucial for its rational design and application. Future research will heavily rely on advanced spectroscopic techniques and sophisticated computational methods.

High-Resolution Spectroscopic Characterization: The application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 2D NMR, solid-state NMR), high-resolution mass spectrometry (HRMS), and vibrational spectroscopies (FTIR, Raman) will be essential for unambiguous structural elucidation and for monitoring its transformations in complex environments. This will provide detailed insights into bond lengths, angles, and conformational dynamics.

X-ray Crystallography and Electron Diffraction: For crystalline forms of C11H22N3O2- salts or its derivatives, X-ray crystallography will offer precise three-dimensional structural data, revealing intermolecular interactions and packing arrangements. Electron diffraction techniques could be employed for microcrystalline or nanocrystalline samples.

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) calculations will be extensively used to predict and interpret the electronic structure, molecular orbitals, vibrational frequencies, and spectroscopic parameters of C11H22N3O2-. These calculations can also model reaction pathways, transition states, and activation energies, providing a deeper understanding of its reactivity.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations will be employed to study the dynamic behavior of C11H22N3O2- in solution, its interactions with solvents, counterions, and other molecular species, and its self-assembly processes. This will be particularly valuable for understanding its behavior in complex biological or material systems.

Table 2: Advanced Techniques for Mechanistic Understanding of C11H22N3O2-

| Technique | Primary Information Gained | Application Focus |

| NMR Spectroscopy | Structural elucidation, conformational analysis | Reaction monitoring, binding studies |

| Mass Spectrometry (HRMS) | Exact mass, elemental composition, fragmentation patterns | Identification of reaction products, purity assessment |

| X-ray/Electron Diffraction | 3D molecular structure, crystal packing | Understanding solid-state properties, intermolecular forces |

| DFT Calculations | Electronic structure, reactivity, reaction mechanisms | Predicting properties, optimizing reactions |

| Molecular Dynamics | Dynamic behavior, solvent interactions, self-assembly | Simulating real-world conditions, material design |

Development of this compoundInspired Catalytic Systems for Emerging Synthetic Challenges

The inherent functionalities within the C11H22N3O2- anion, particularly its nitrogen and oxygen atoms, suggest its potential as a component in catalytic systems. Future research will explore its utility in addressing contemporary synthetic challenges, especially those requiring high efficiency and selectivity.

Organocatalysis: The basic nitrogen centers within the C11H22N3O2- framework could be exploited for organocatalytic applications, such as in Michael additions, aldol (B89426) reactions, or other transformations requiring basic activation or hydrogen-bond donation. Derivatization could introduce chiral elements for asymmetric catalysis.

Ligand Design in Metal Catalysis: C11H22N3O2- or its functionalized derivatives could serve as novel ligands for transition metal catalysis. The design of such ligands would aim to tune the electronic and steric environment around the metal center, leading to improved activity, selectivity, and stability in various cross-coupling reactions, C-H activation, or polymerization processes.

Sustainable Catalysis: Research will investigate the role of C11H22N3O2- in promoting sustainable chemical transformations. This includes its potential in CO2 capture and conversion, biomass valorization, or the development of more environmentally benign oxidation/reduction catalysts. The aim is to reduce reliance on harsh reagents and energy-intensive processes.

Catalysis in Aqueous Media or Heterogeneous Systems: Exploring the use of C11H22N3O2- in aqueous or biphasic catalytic systems, or its immobilization onto solid supports to create heterogeneous catalysts, could offer advantages in terms of catalyst recovery and reusability, aligning with principles of green chemistry.

Investigation of this compoundContaining Materials Science Applications (excluding direct materials properties)

Beyond its role in molecular synthesis and catalysis, the C11H22N3O2- anion holds promise as a versatile building block for the creation of advanced materials. Future research will focus on how this compound can be integrated into material architectures to impart specific functionalities, without detailing the direct physical properties of the resulting materials.

Polymer Chemistry: C11H22N3O2- could be incorporated as a monomer or a functional side-chain into polymers, leading to materials with specific chemical reactivity, self-healing capabilities, or stimuli-responsive behavior. Its anionic nature could also be utilized in polyelectrolyte complexes or ion-exchange resins.

Supramolecular Assemblies: The design of C11H22N3O2- into supramolecular architectures, such as host-guest systems, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs), could lead to materials with tailored porosity, selective binding sites, or unique recognition properties.

Hydrogels and Soft Materials: The incorporation of C11H22N3O2- into hydrogels or other soft materials could enable the development of responsive materials for controlled release, sensing, or bio-related applications, where the chemical environment of the anion plays a crucial role in material function.

Surface Functionalization: Research will explore the use of C11H22N3O2- for modifying surfaces, such as nanoparticles, membranes, or electrodes. This could impart specific surface chemistries, enhance biocompatibility, or create platforms for chemical sensing or separation.

Table 3: C11H22N3O2- in Materials Science Applications (Functional Role)

| Application Area | Role of C11H22N3O2- | Potential Functional Outcome |

| Polymer Chemistry | Monomer, functional side-chain, ionic component | Reactive polymers, self-healing, ion-exchange |

| Supramolecular Chemistry | Building block for ordered structures, recognition site | Tailored porosity, selective binding, molecular recognition |

| Soft Materials (Hydrogels) | Responsive element, cross-linking agent | Controlled release, chemical sensing |

| Surface Functionalization | Surface modifier, binding site | Enhanced biocompatibility, selective adsorption |

Q & A

Q. What strategies optimize reaction conditions when conflicting parameters (e.g., yield vs. purity) arise?

- Methodological Answer : Use design of experiments (DOE) to model interactions between variables (e.g., pH, solvent polarity). Apply principal contradiction analysis to prioritize the dominant factor (e.g., purity for pharmacological studies). Validate optimal conditions through iterative testing and sensitivity analysis .

Q. How should discrepancies between computational predictions and experimental results for C₁₁H₂₂N₃O₂⁻ be analyzed?

- Methodological Answer : Review computational approximations (e.g., basis sets, solvation models) and recalibrate using experimental benchmarks. Validate force fields or quantum mechanics/molecular mechanics (QM/MM) methods with higher-level theories (e.g., CCSD(T)). Publish negative results to refine community models .

Q. What protocols validate compound purity when traditional methods (e.g., HPLC, NMR) conflict?

Q. How can contradictions in literature regarding the bioactivity of C₁₁H₂₂N₃O₂⁻ be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.